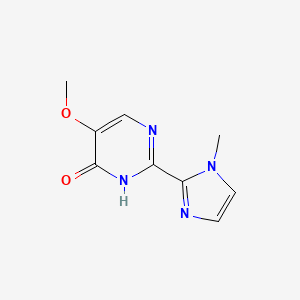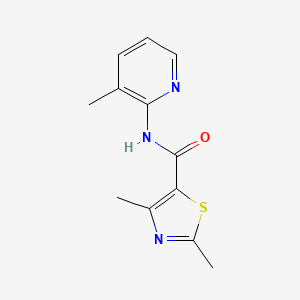
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a chlorothiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide.
Attachment of the Benzamide Group: The thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide moiety.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with a furan-2-ylmethylamine and methylsulfonyl chloride to form the desired sulfamoylbenzamide structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfamoyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-methylsulfamoyl)benzamide
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)sulfamoyl)benzamide
Uniqueness: The presence of both the furan-2-ylmethyl and N-methylsulfamoyl groups in N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide distinguishes it from similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S3/c1-24(11-14-3-2-10-28-14)31(26,27)15-6-4-13(5-7-15)19(25)23-20-22-16(12-29-20)17-8-9-18(21)30-17/h2-10,12H,11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHNACVMGAABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2647703.png)
![8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)
![3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647707.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2647710.png)

![2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2647712.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2647715.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)
